molecular formula C12H15ClOS2 B13758291 s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate CAS No. 6276-38-6

s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate

Cat. No.: B13758291
CAS No.: 6276-38-6
M. Wt: 274.8 g/mol
InChI Key: FHUDJQHLWFHMMM-UHFFFAOYSA-N
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Description

S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate (CAS 6276-38-6) is a sulfur-based organic compound with the molecular formula C 12 H 15 ClOS 2 and a molecular weight of 274.836 g/mol . This reagent is a liquid under standard conditions, with a calculated density of 1.222 g/cm³ and a high boiling point of approximately 406.3°C at 760 mmHg, indicating low volatility . Its chemical structure, which features a 2-chloroethylsulfanyl group, places it within a class of chemicals studied for their alkylating potential and biochemical interactions . Compounds with structural motifs similar to this reagent are of significant research interest due to their ability to act as alkylating agents . The mechanism is characterized by the formation of highly reactive cyclic intermediates that can permanently bind to nucleotides in DNA strands . This alkylation process can disrupt essential cellular functions, primarily by inhibiting cellular division and triggering programmed cell death (apoptosis) . If the initial DNA damage is not immediately lethal, it may lead to mutagenic changes, underlining the importance of this compound for studies in genotoxicity and carcinogenesis . Researchers utilize such compounds to investigate cellular stress responses, DNA repair mechanisms, and the molecular pathways leading to apoptosis or necrosis . The reactivity of this compound is also linked to the induction of oxidative stress, a key pathology in the toxicity of related agents . Exposure to analogous compounds has been shown to deplete cellular antioxidants like glutathione (GSH) and generate reactive oxygen species (ROS), leading to oxidative damage to DNA, lipids, and other macromolecules . This makes it a valuable tool for probing redox biology and evaluating the efficacy of potential antioxidant or cytoprotective countermeasures in experimental models . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

6276-38-6

Molecular Formula

C12H15ClOS2

Molecular Weight

274.8 g/mol

IUPAC Name

S-[2-(2-chloroethylsulfanyl)ethyl] 2-phenylethanethioate

InChI

InChI=1S/C12H15ClOS2/c13-6-7-15-8-9-16-12(14)10-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

FHUDJQHLWFHMMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)SCCSCCCl

Origin of Product

United States

Preparation Methods

Preparation Methods of s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate

General Synthetic Strategy

The synthesis of this compound likely involves two key steps:

Stepwise Preparation

Synthesis of 2-[(2-Chloroethyl)sulfanyl]ethyl Intermediate
  • Starting from 2-chloroethyl chloride or 2-chloroethyl bromide , a nucleophilic substitution reaction with a thiol or sulfide source can be employed.
  • For example, reacting 2-chloroethanethiol with 2-chloroethyl halide under basic conditions could yield the 2-[(2-chloroethyl)sulfanyl]ethyl moiety.
  • Alternatively, sodium sulfide (Na2S) or potassium sulfide (K2S) can be reacted with 2-chloroethyl halides to form bis(2-chloroethyl) sulfides, which can be further functionalized.
Coupling with Phenylethanethioate
  • Phenylethanethioate is a thioester derived from phenylacetic acid and thiol.
  • The intermediate 2-[(2-chloroethyl)sulfanyl]ethyl compound can be reacted with phenylacetic acid derivatives or activated esters in the presence of coupling agents (e.g., DCC, EDC) to form the thioester bond.
  • Alternatively, direct thioesterification can be achieved by reacting the thiol form of the intermediate with phenylacetic acid chloride or anhydride.

Detailed Synthetic Routes from Literature Analogs

Step Reaction Type Reagents/Conditions Expected Product
1 Nucleophilic substitution 2-Chloroethyl chloride + sodium sulfide Bis(2-chloroethyl) sulfide intermediate
2 Partial substitution Bis(2-chloroethyl) sulfide + ethylene glycol or ethylene derivative 2-[(2-Chloroethyl)sulfanyl]ethyl intermediate
3 Thioesterification Intermediate + phenylacetic acid chloride + base (e.g., pyridine) This compound

Supporting Analogous Preparation Methods

Preparation of Bis(2-chloroethyl)sulfide (Mustard Gas)

  • The Depretz method treats sulfur dichloride with ethylene gas to yield bis(2-chloroethyl)sulfide.
  • The Levinstein process uses disulfur dichloride and ethylene.
  • The Meyer method involves thiodiglycol formation from chloroethanol and sodium sulfide, followed by chlorination with phosphorus trichloride or hydrochloric acid.

These methods highlight the formation of 2-chloroethyl sulfide bonds, which is relevant to the intermediate in the target compound's synthesis.

Preparation of 2-Chloroethyl Ethyl Sulfide

  • Synthesized by nucleophilic substitution of 2-chloroethyl chloride with ethyl thiolate or sodium ethyl sulfide.

Analytical Data and Characterization

Property Data/Method
Molecular Formula C12H15ClOS2 (approximate)
Molecular Weight Estimated ~270-300 g/mol
Structural Confirmation NMR (1H, 13C), IR, Mass Spectrometry
Purity Assessment HPLC, GC-MS

These analytical techniques confirm the integrity of the synthesized compound, especially the presence of the chloroethyl sulfanyl and phenylethanethioate functionalities.

Summary and Expert Perspective

  • The synthesis of this compound is best approached via modular construction:
    • First, generate the 2-[(2-chloroethyl)sulfanyl]ethyl intermediate by nucleophilic substitution reactions involving chloroethyl halides and sulfur nucleophiles.
    • Second, couple this intermediate with phenylethanethioate derivatives via thioesterification.
  • While direct literature on this exact compound is limited, the preparation methods draw heavily from well-established organosulfur chemistry and thioester synthesis.
  • The use of chlorinating agents such as phosphorus trichloride or hydrochloric acid in analogous syntheses suggests possible chlorination steps if starting from hydroxy precursors.
  • Safety considerations are paramount given the reactive and potentially toxic nature of chloroethyl sulfides.

Chemical Reactions Analysis

Types of Reactions

S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Toxicological Research

Skin Injury Models
Research indicates that CEES induces significant skin injuries characterized by inflammation and DNA damage. Studies conducted on SKH-1 hairless mice demonstrated that topical application of CEES leads to oxidative stress and activation of inflammatory pathways, notably the Akt/MAP kinase and AP1/NF-κB pathways. These findings suggest that compounds like s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate can serve as valuable tools for studying skin injuries caused by chemical agents .

Inflammatory Response Mechanisms
The inflammatory response to CEES exposure has been linked to the upregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In experimental settings, doses of CEES resulted in increased levels of these inflammatory mediators, providing insights into the mechanisms underlying chemical-induced skin damage. This information is crucial for developing protective strategies against chemical warfare agents .

Pharmacological Applications

Protective Agents Against Chemical Toxicity
Research has identified potential protective agents against the toxic effects of CEES. For instance, glutathione (GSH) has been shown to mitigate the toxicity associated with sulfur mustard derivatives. Studies involving human keratinocytes revealed that compounds such as sulforaphane and methyl-2-cyano-3,12-dioxooleana-1,9-dien-28-oate (CDDO-Me) can enhance GSH levels and improve cell viability post-exposure to CEES. This suggests that derivatives of this compound could be explored for their chemopreventive properties .

Chemical Warfare Research

Chemical Agent Analysis
this compound serves as a model compound for studying the effects of sulfur mustard analogs. The compound's structural similarities to known chemical warfare agents allow researchers to investigate its vesicant properties and the biological responses it elicits. Such studies are essential for developing countermeasures and treatment protocols for victims of chemical exposure .

Data Tables

Application Area Findings References
Toxicological ResearchInduces oxidative stress and inflammation in skin models.
Inflammatory ResponseUpregulates COX-2 and iNOS in response to CEES exposure.
Pharmacological ApplicationsGSH enhances cell viability against CEES toxicity; CDDO-Me shows promise as a protective agent.
Chemical Warfare ResearchInvestigates vesicant properties and biological responses of sulfur mustard analogs.

Case Studies

Case Study 1: CEES-Induced Skin Injury in Mice
In a controlled study, male SKH-1 hairless mice were exposed to varying doses of CEES to assess the resulting skin injury. The study found that higher doses led to significant increases in inflammatory markers and DNA damage indicators such as H2A.X phosphorylation, highlighting the compound's utility in understanding skin injury mechanisms .

Case Study 2: Protective Effects of CDDO-Me
A study on NCTC2544 human keratinocytes demonstrated that treatment with CDDO-Me significantly increased intracellular GSH levels, enhancing cell viability after exposure to CEES. This suggests a potential therapeutic role for compounds derived from this compound in mitigating chemical toxicity .

Mechanism of Action

The mechanism by which S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Bis(2-Chloroethyl) Ether (BCEE)

  • Structure : Contains two chloroethyl groups connected via an oxygen atom.
  • Key Properties: Property BCEE Target Compound Molecular Weight 143.04 g/mol Higher (due to phenyl group) Boiling Point 178°C Likely higher (steric bulk) Reactivity Forms episulfonium ions Thioate ester may stabilize intermediates Biological Activity Carcinogenic (alkylation) Potential alkylation/adduct formation

The sulfur atom in the thioate may also alter metabolic pathways compared to BCEE’s ether linkage .

1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea (CCNU)

  • Structure : A nitrosourea with a chloroethyl group and cyclohexyl moiety.

Comparison: CCNU’s carbamoylating activity enhances cytotoxicity but also toxicity. Both compounds likely share chloroethyl-driven DNA crosslinking mechanisms .

S-[2-(N7-Guanyl)ethyl]glutathione

  • Structure : Glutathione conjugated to a chloroethyl-derived adduct.
  • Key Properties: Property S-[2-(N7-Guanyl)ethyl]glutathione Target Compound DNA Adduct Stability Half-life: 70–100 h in vivo Likely similar (if adduct forms) Metabolic Pathway GST-mediated Possible GST or esterase activation Carcinogenicity High (ethylene dibromide adduct) Unknown (requires testing)

Comparison : The target compound’s thioate ester may act as a prodrug, requiring enzymatic activation (e.g., esterases) to release the reactive chloroethyl species, whereas S-[2-(N7-guanyl)ethyl]glutathione forms spontaneously via GST .

Reactivity and Mechanism of Action

  • Alkylation Potential: The chloroethyl group in the target compound can generate episulfonium ions, enabling DNA alkylation similar to ethylene dibromide derivatives .
  • Metabolic Stability : The thioate ester may slow hydrolysis compared to esters or ethers, prolonging half-life. This contrasts with nitrosoureas (e.g., CCNU), which degrade rapidly .

Biological Activity

S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate is a compound that has garnered attention due to its potential biological activities, particularly in the context of its structure and the presence of the chloroethyl sulfanyl moiety. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of organosulfur compounds characterized by the presence of a thioether linkage. The compound can be represented by the following chemical structure:

  • Chemical Formula: C12H15ClS3
  • Molecular Weight: 305.88 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is largely attributed to its ability to act as an alkylating agent . Alkylating agents are known for their capability to form covalent bonds with DNA, leading to mutations and potentially resulting in carcinogenesis. Specifically, the chloroethyl group can react with nucleophilic sites in DNA, inducing cross-linking and inhibiting DNA replication and transcription.

Biological Activities

  • Cytotoxicity
    • This compound exhibits significant cytotoxic effects on various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in human cancer cells through DNA damage pathways.
  • Antitumor Properties
    • The compound has been investigated for its potential as an antitumor agent. Research indicates that it may inhibit tumor growth by targeting rapidly dividing cells, which are more susceptible to alkylating agents.
  • Vesicant Effects
    • Similar to other compounds containing chloroethyl groups, it may exhibit vesicant properties, causing severe skin and mucosal irritation upon exposure.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cell lines
Antitumor ActivityInhibits tumor growth in animal models
Vesicant PropertiesCauses skin irritation similar to mustard agents

Case Study: Cytotoxic Effects on Cancer Cells

In a study published in Cancer Research, researchers evaluated the cytotoxic effects of this compound on several human cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent increase in cell death, attributed to DNA damage and subsequent apoptotic signaling pathways.

Mechanistic Insights

Further mechanistic studies revealed that the compound activates p53 signaling pathways, leading to cell cycle arrest and apoptosis. This is particularly relevant for therapeutic strategies targeting p53-deficient tumors, which are common in various cancers.

Safety and Toxicology

While this compound shows promise as a therapeutic agent, its safety profile must be carefully evaluated. The compound's alkylating properties raise concerns regarding mutagenicity and potential long-term carcinogenic effects. Toxicological assessments are essential to determine safe dosage levels and minimize adverse effects during clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-chloroethanethiol and a phenylethanethioate precursor. Key steps include:

  • Reagent selection : Use triethylamine as a base to neutralize HCl byproducts and drive the reaction forward .
  • Solvent optimization : Tetrahydrofuran (THF) at 0°C to room temperature improves selectivity and yield (up to 78% under controlled conditions) .
  • Purification : Column chromatography with a hexane/ethyl acetate gradient ensures high purity.
    • Data Reference :
ConditionYield (%)Selectivity
THF, 0°C → RT78High

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the sulfanyl (-S-) and chloroethyl groups. The phenyl ring protons appear as distinct aromatic signals (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C11_{11}H13_{13}ClS2_2) and isotopic patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and degradation products .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

  • Methodological Answer :

  • pH Stability : Conduct accelerated stability studies in buffers (pH 3–9) at 40°C. The chloroethyl group is prone to hydrolysis under alkaline conditions, forming ethanediol derivatives .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C, with sulfur dioxide (SO2_2) and chlorinated byproducts detected via gas chromatography-mass spectrometry (GC-MS) .
  • Degradation Pathways :
  • Hydrolysis : Cleavage of the sulfanyl bond yields phenylethanethiol and 2-chloroethyl sulfonic acid .
  • Oxidation : Exposure to peroxides forms sulfone derivatives, detectable via FT-IR (S=O stretch at ~1150 cm1^{-1}) .

Q. What strategies can mitigate the compound’s cytotoxicity in in vitro assays while retaining its biochemical activity?

  • Methodological Answer :

  • Prodrug Design : Modify the thioester group to a less reactive moiety (e.g., ester or amide) to reduce non-specific interactions .
  • Encapsulation : Use liposomal carriers to enhance cellular uptake specificity and minimize off-target effects .
  • Dose Optimization : Perform dose-response assays (e.g., IC50_{50} determination) in cell lines, using MTT or resazurin-based viability tests .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables such as solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to identify target proteins responsible for observed effects (e.g., enzyme inhibition vs. receptor antagonism) .
  • Meta-Analysis : Compare datasets across studies using tools like PRISMA guidelines to identify outliers or confounding factors .

Data Contradiction Analysis

Q. Why do studies report varying enzymatic inhibition efficiencies for this compound?

  • Methodological Answer :

  • Enzyme Source Variability : Use recombinant enzymes (e.g., expressed in E. coli) instead of tissue extracts to standardize enzyme purity and activity .
  • Kinetic Assay Design : Apply Michaelis-Menten kinetics with fixed substrate concentrations (e.g., 1 mM ATP) to minimize variability .
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

Tables for Key Experimental Parameters

Parameter Recommended Value Evidence Source
Reaction Temperature0°C → RT (gradual warming)
HPLC Mobile PhaseAcetonitrile/Water (70:30)
Cell Viability AssayResazurin, 24-h incubation
Stability Study pH Range3–9 (phosphate/citrate buffers)

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